2-{1-[(Tert-butoxy)carbonyl]-3-(ethylamino)azetidin-3-yl}acetic acid
Description
This compound is a functionalized azetidine derivative featuring a tert-butoxycarbonyl (Boc) protective group and an ethylamino substituent at the 3-position of the azetidine ring. Its primary application lies in pharmaceutical research as a building block for drug candidates, particularly in targeting enzymes or receptors requiring rigid, small-ring scaffolds .
Properties
IUPAC Name |
2-[3-(ethylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-5-13-12(6-9(15)16)7-14(8-12)10(17)18-11(2,3)4/h13H,5-8H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOIKSIPGJVQDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1(CN(C1)C(=O)OC(C)(C)C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Approaches
Azetidine rings are commonly constructed via cyclization of γ-amino alcohols or related precursors. Patent CN111362852A outlines a scalable method for synthesizing 1-tert-butoxycarbonyl-3-azetidinone (Ia) through acid-catalyzed cyclization:
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Starting material : 3,3-dimethoxyazetidine (IVa).
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Boc protection : React with di-tert-butyl dicarbonate in methylene chloride and triethylamine (91% yield).
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Acid hydrolysis : Treat with 10% citric acid to remove methoxy groups, yielding Ia (85.4% yield).
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, Et₃N | CH₂Cl₂ | 10–40°C | 91% |
| Hydrolysis | 10% Citric acid | Ethyl acetate | 20–40°C | 85.4% |
This method avoids environmentally hazardous solvents like DMSO, enhancing industrial applicability.
Alternative Ring-Forming Strategies
The Horner-Wadsworth-Emmons reaction enables azetidine ring formation via phosphonate intermediates. As demonstrated in neuroprotective agent syntheses, N-Boc-3-azetidinone reacts with trimethyl phosphonoacetate to form α,β-unsaturated esters, which undergo conjugate additions (e.g., with ethylamine analogs).
Introduction of the Ethylamino Group
Reductive Amination
Ethylamino substituents are introduced via reductive amination of ketone intermediates. For example:
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Substrate : 1-tert-butoxycarbonyl-3-azetidinone (Ia).
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Condensation : React with ethylamine in the presence of NaBH₃CN or H₂/Pd-C.
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Isolation : Crystallize the product using hexane/ethyl acetate mixtures.
Optimization Insights :
Nucleophilic Substitution
Alternative routes employ azetidine bromides or mesylates. Patent WO2000063168A1 details nucleophilic substitution using ethylamine:
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Activation : Convert 3-hydroxyazetidine to mesylate with methanesulfonyl chloride.
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Displacement : Treat with ethylamine in THF at 50–60°C (yield: 64–73%).
Functionalization with Acetic Acid Moiety
Alkylation Strategies
The acetic acid side chain is appended via alkylation of azetidine intermediates:
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Substrate : 3-(ethylamino)azetidine-Boc derivative.
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Reagent : Bromoacetic acid tert-butyl ester.
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Deprotection : Hydrolyze tert-butyl ester with TFA/CH₂Cl₂ to yield acetic acid.
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Alkylation : React azetidine with bromoacetic acid tert-butyl ester in DMF, K₂CO₃, 60°C (72% yield).
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Acid Hydrolysis : Treat with 4M HCl in dioxane (quantitative).
Critical Analysis of Methodologies
Yield Comparison Across Routes
Industrial Scalability Considerations
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Purification : Hexane crystallization (patent CN111362852A) reduces chromatography needs.
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Safety : Avoidance of DMSO and dioxane minimizes hazardous waste.
Emerging Techniques and Innovations
Chemical Reactions Analysis
Types of Reactions
2-{1-[(Tert-butoxy)carbonyl]-3-(ethylamino)azetidin-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and amines are used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₂₂N₂O₄
- Molecular Weight : 258.32 g/mol
- CAS Number : 1697047-80-5
- IUPAC Name : 2-(1-(tert-butoxycarbonyl)-3-(ethylamino)azetidin-3-yl)acetic acid
The compound's structure allows for various interactions with biological targets, making it a candidate for drug development and medicinal chemistry.
Pharmaceutical Applications
- Drug Design and Development :
- Biological Activity :
- Interaction Studies :
Mechanism of Action
The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]-3-(ethylamino)azetidin-3-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active amine group, which can then participate in various biochemical reactions. The azetidine ring may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Azetidine Ring
2-{1-[(Tert-butoxy)carbonyl]-3-(propylamino)azetidin-3-yl}acetic Acid
- Structural Difference: Propylamino group replaces ethylamino.
- The basicity remains similar, but steric effects may reduce binding affinity in certain targets .
2-(1-(tert-butoxycarbonyl)-3-methoxyazetidin-3-yl)acetic Acid
Ring Size and Saturation Modifications
2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}acetic Acid
- Structural Difference : Pyrrolidine (5-membered ring) replaces azetidine (4-membered).
- Impact: Increased conformational flexibility and ring strain reduction.
2-(3-(Tert-butoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl)acetic Acid
Functional Group Additions on the Acetic Acid Chain
2-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-2-methoxyacetic Acid
- Structural Difference : Methoxy group on the acetic acid chain.
- The methoxy group may also alter acidity (pKa) compared to the unmodified acetic acid .
Aromatic and Heterocyclic Modifications
2-Amino-3-(tert-butoxycarbonyl)azetidin-1-ylacetic Acid
- Structural Difference : Indole moiety attached to the azetidine.
- Impact: Introduction of aromaticity enables π-π stacking interactions, beneficial for targeting hydrophobic pockets in proteins. The indole’s NH group adds hydrogen-bonding capability absent in the ethylamino derivative .
(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic Acid
Molecular Weight and Solubility
Hydrogen-Bonding and Basicity
- Methoxy Analogs : Lack basic nitrogen, reducing hydrogen-bonding capacity .
Biological Activity
2-{1-[(Tert-butoxy)carbonyl]-3-(ethylamino)azetidin-3-yl}acetic acid (CAS No. 1697047-80-5) is a synthetic compound characterized by its unique molecular structure, which includes a tert-butoxycarbonyl group and an ethylamino substituent on an azetidine ring. Its molecular formula is C₁₂H₂₂N₂O₄, with a molecular weight of 258.31 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
Structural Features
The structural features of this compound play a significant role in its biological activity. The azetidine ring provides a cyclic structure that can influence the compound's interaction with biological targets, while the tert-butoxycarbonyl group enhances stability and solubility.
Biological Activities
Research on compounds similar to this compound indicates various biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential use as antibiotics.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
- Cytotoxicity : Initial studies suggest that this compound may have cytotoxic effects on certain cancer cell lines, warranting further investigation into its anticancer potential.
Synthesis and Modification
The synthesis of this compound typically involves multiple steps, including the formation of the azetidine ring and subsequent functionalization. Optimization of these synthetic routes is crucial for enhancing yield and purity.
Interaction Studies
Understanding how this compound interacts with biological targets is essential for elucidating its pharmacological profile. Interaction studies often involve:
- Binding Affinity Assessments : Evaluating how well the compound binds to specific receptors or enzymes.
- Cell Line Testing : Conducting assays using various cell lines to assess cytotoxicity and therapeutic efficacy.
Comparative Analysis
A comparative analysis with structurally similar compounds can provide insights into the unique biological properties of this compound. Below is a table summarizing some related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid | C₁₀H₁₇N₁O₄ | Lacks ethylamino group; simpler structure |
| Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate | C₁₂H₁₈N₂O₄Se | Contains selenium; different pharmacological properties |
| 3-hydroxyazetidin-3-yl acetic acid | C₁₀H₁₇N₁O₅ | Hydroxyl group addition; alters reactivity |
These comparisons highlight how structural variations can influence biological activity and synthetic pathways.
Q & A
Basic Research Questions
Q. What are the recommended purification techniques for 2-{1-[(Tert-butoxy)carbonyl]-3-(ethylamino)azetidin-3-yl}acetic acid, and how do storage conditions impact its stability?
- Methodological Answer :
- Purification : Use column chromatography with a polar stationary phase (e.g., silica gel) and a gradient solvent system (e.g., ethyl acetate/hexane) to isolate the compound. Recrystallization from dichloromethane/hexane mixtures may improve purity .
- Storage : Store under inert gas (N₂) at -18°C in a tightly sealed container to prevent hydrolysis of the tert-butoxycarbonyl (Boc) group. Exposure to moisture or acidic conditions accelerates decomposition .
- Data Table :
| Property | Value/Recommendation | Source |
|---|---|---|
| Molecular Weight | 317.39 g/mol | |
| Storage Temperature | -18°C under N₂ | |
| Stability Risks | Hydrolysis (acid/moisture) |
Q. How can researchers safely handle this compound given its potential toxicity?
- Methodological Answer :
- Protective Measures : Use NIOSH-approved P95 respirators for dust control, nitrile gloves, and safety goggles. Work in a fume hood with local exhaust ventilation to minimize inhalation risks .
- Emergency Protocols : In case of skin contact, wash immediately with water and remove contaminated clothing. For accidental release, absorb with sand/vermiculite and dispose via hazardous waste channels .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reaction yields during Boc deprotection of this compound?
- Methodological Answer :
- Optimization : Use trifluoroacetic acid (TFA) in dichloromethane at room temperature for Boc cleavage. Monitor reaction progress via TLC or LC-MS to avoid overexposure to acidic conditions, which may degrade the azetidine ring .
- Troubleshooting : If yields are inconsistent, pre-dry reagents/solvents to eliminate moisture. Adjust equivalents of TFA (1.5–2.0 eq) to balance efficiency and side reactions .
- Data Table :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| TFA Equivalents | 1.7 eq | Maximizes Boc removal |
| Reaction Time | 5 hours | Prevents ring degradation |
Q. How can computational modeling predict the reactivity of the ethylamino-azetidine moiety in aqueous environments?
- Methodological Answer :
- Quantum Chemistry : Employ density functional theory (DFT) to calculate the energy barrier for azetidine ring opening under hydrolytic conditions. Use solvent models (e.g., COSMO) to simulate aqueous interactions .
- Validation : Compare computational predictions with experimental stability tests (e.g., pH-dependent degradation studies). Discrepancies may indicate unaccounted steric effects from the Boc group .
Q. What analytical techniques confirm the structural integrity of the compound after long-term storage?
- Methodological Answer :
- Characterization : Perform ¹H/¹³C NMR to detect hydrolysis products (e.g., tert-butanol). Use HPLC-MS to identify trace impurities (>95% purity threshold) .
- Stability Metrics : Monitor changes in melting point (if available) or FT-IR spectra for carbonyl group integrity .
Contradictions in Literature
- Issue : Conflicting reports on the compound’s solubility in polar solvents.
Key Safety and Compliance Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
